Methyl Salicylate

Pharmacokinetics Transdermal absorption Topical analgesic

Methyl salicylate (≥99%) delivers 2.9× higher percutaneous absorption vs. ethyl salicylate and predictable 2× flux increase under hydration—ideal for topical analgesics, occlusive patches, and NSAID co-actives requiring stable permeation. Synthetic grade ensures 60-month shelf-life, replacing variable natural wintergreen oil for batch consistency. Select this grade when maximizing subdermal salicylate delivery is critical.

Molecular Formula C8H8O3
Molecular Weight 152.15 g/mol
CAS No. 119-36-8
Cat. No. B1676481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl Salicylate
CAS119-36-8
SynonymsHewedolor
Linsal
methyl salicylate
methyl salicylate sodium salt
methylsalicylate
Metsal Liniment
Rheumabal
Molecular FormulaC8H8O3
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1O
InChIInChI=1S/C8H8O3/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5,9H,1H3
InChIKeyOSWPMRLSEDHDFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 66 °F (NTP, 1992)
Slightly soluble
SOL IN CHLOROFORM, ETHER;  MISCIBLE WITH ALC, GLACIAL ACETIC ACID
SOL IN DIETHYL ETHER
SOLUBLE IN MOST COMMON ORGANIC SOLVENTS
Sol in water: 0.74%w @ 30 °C
0.7 mg/mL at 30 °C
Solubility in water, g/l at 30Â °C: 0.74 (very slightly soluble)
slightly soluble in water;  soluble in organic solvents, oils
miscible at room temperature (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Salicylate (CAS 119-36-8) for Industrial and Scientific Procurement: Key Characteristics and Selection Considerations


Methyl salicylate (MS) is a benzoate ester derived from salicylic acid, functioning dually as a topical analgesic via counterirritant/COX inhibition mechanisms and as a transdermal permeation enhancer due to its interaction with stratum corneum lipids [1]. It exhibits a short plasma elimination half-life (3.0 ± 1.2 hours) following dermal application and a distinctive wintergreen odor detectable at thresholds as low as 3.6 × 10⁻² mg/m³ in air [2][3].

Why Methyl Salicylate Cannot Be Readily Substituted by Other Salicylates or Topical Analgesics


Despite belonging to the same salicylate ester class, methyl salicylate exhibits fundamentally distinct pharmacokinetic behavior and clinical performance compared to close structural analogs such as ethyl salicylate and glycol salicylate. Hydration produces a ten-fold flux enhancement for glycol salicylate but not for methyl or ethyl salicylate, demonstrating that formulation behavior cannot be generalized across salicylate esters [1]. Furthermore, methyl salicylate alone (without NSAID combination) fails to demonstrate significant clinical improvement in osteoarthritis trials, whereas combination therapy with diclofenac yields additive analgesic effects, underscoring that efficacy is formulation- and combination-dependent [2].

Quantitative Differentiation Evidence for Methyl Salicylate Against Closest Analogs


Elimination Half-Life Comparison: Methyl Salicylate vs. Camphor and Menthol in Human Dermal Application

In a clinical pharmacokinetic study of commercial patches applied to human subjects, methyl salicylate demonstrated a significantly shorter terminal elimination half-life (3.0 ± 1.2 hours) compared to camphor (5.6 ± 1.3 hours) and menthol (4.7 ± 1.6 hours), indicating more rapid systemic clearance and lower potential for accumulation [1]. The Cmax values for the 8-patch group were 29.5 ± 10.5 ng/mL for methyl salicylate versus 41.0 ± 5.8 ng/mL for camphor and 31.9 ± 8.8 ng/mL for menthol [1].

Pharmacokinetics Transdermal absorption Topical analgesic

Skin Cytotoxicity Comparison: Methyl Salicylate vs. Azone as Permeation Enhancer

In a comparative evaluation of permeation enhancers for herbal medicine delivery, methyl salicylate exhibited lower cytotoxicity to skin cell lines than azone (1-dodecylazacycloheptan-2-one), as assessed by IC50 values from MTT assays [1]. Additionally, methyl salicylate effectively promoted skin delivery of hydrophilic model drugs through interaction with and disruption of stratum corneum lipid ordering as demonstrated by FTIR spectroscopy, without affecting drug thermodynamic activity or SC partition coefficients [1].

Transdermal delivery Penetration enhancer Skin safety

Additive Analgesic Efficacy: Methyl Salicylate + Diclofenac vs. Diclofenac Monotherapy

A randomized controlled trial in knee osteoarthritis patients (n=200 allocated, 163 completed) compared diclofenac (1% w/w) nanoemulsion gel alone versus combination with methyl salicylate (10% w/w) versus methyl salicylate alone (30% w/w). The diclofenac + methyl salicylate combination demonstrated significantly better clinical efficacy than diclofenac monotherapy (p<0.05), while methyl salicylate monotherapy failed to show significant improvement over placebo [1]. This establishes an additive or synergistic effect when methyl salicylate is co-formulated with diclofenac.

Osteoarthritis Topical NSAID Combination therapy

Skin Sensitization Potential: Methyl Salicylate vs. Ethyl Salicylate

In a validated Local Lymph Node Assay (LLNA:DA) evaluation using the Two-Stage LLNA:DA procedure, both methyl salicylate and ethyl salicylate were classified as non-sensitizers with Stimulation Index (SI) values below 1.8, thereby not requiring further sensitization classification testing [1]. Methyl salicylate has been independently validated as a nonsensitizing skin irritant, testing negative at all concentrations across multiple interlaboratory LLNA evaluations [2].

Skin sensitization LLNA assay Topical safety

Hydration-Dependent Flux Behavior: Methyl Salicylate vs. Glycol Salicylate

A mechanistic study of hydration effects on human epidermal permeation revealed fundamentally different behaviors among salicylate esters. Under hydrated conditions, neat glycol salicylate exhibited an approximately 10-fold flux enhancement, while methyl and ethyl salicylate showed only a 2-fold enhancement under identical conditions [1]. This differential response is attributed to glycol salicylate's hygroscopic nature enabling greater stratum corneum hydration [1]. The study also noted poor in vitro-in vivo correlation (IVIVR) for methyl salicylate, likely due to its unique ability to stimulate local skin blood flow [2].

Percutaneous absorption Stratum corneum Flux enhancement

Penetration Enhancement Specificity: Methyl Salicylate Preferentially Enhances Hydrophilic Drug Delivery

In a systematic evaluation of five herbal ingredients spanning a range of lipophilicities, methyl salicylate demonstrated preferential enhancement of skin delivery for relatively hydrophilic compounds. In vitro Franz diffusion cell studies revealed that methyl salicylate greatly improved cumulative amounts and steady-state flux for hydrophilic model drugs, with the exception of osthole (a lipophilic coumarin) [1]. FTIR spectroscopy confirmed that this enhancement mechanism involves interaction with and disruption of the orderly arrangement of stratum corneum lipids [1].

Transdermal drug delivery Penetration enhancer Hydrophilic drugs

Evidence-Backed Application Scenarios for Methyl Salicylate Procurement and Formulation


Topical Analgesic Combination Formulations with NSAIDs (Additive Efficacy Scenario)

Procurement of methyl salicylate for combination topical analgesic formulations with diclofenac or other NSAIDs is supported by RCT evidence demonstrating significant additive analgesic efficacy over NSAID monotherapy in knee osteoarthritis patients [1]. This scenario is contraindicated for methyl salicylate monotherapy in OA applications, where 30% w/w alone failed to show significant benefit over placebo [1].

Transdermal Penetration Enhancer for Hydrophilic APIs and Herbal Medicines

Methyl salicylate is appropriate for use as a skin permeation enhancer specifically for hydrophilic drug candidates and traditional Chinese medicine (TCM) ingredients. It offers a favorable safety profile compared to synthetic enhancers like azone, with documented lower cytotoxicity to skin cell lines (higher IC50 values) [2]. This application leverages its mechanism of disrupting stratum corneum lipid ordering without altering drug thermodynamic activity [2].

Rapid-Clearance Topical Formulations Requiring Minimal Systemic Accumulation

For topical products intended for repeated daily application where systemic accumulation is a safety concern, methyl salicylate's short 3.0-hour elimination half-life offers a quantifiable advantage over camphor (5.6 hours) and menthol (4.7 hours) [3]. This property supports formulation strategies prioritizing rapid clearance and low systemic exposure.

OTC Counterirritant Products with Established Non-Sensitizing Safety Profile

Procurement for OTC topical analgesic rubs, liniments, and patches is supported by robust LLNA evidence confirming methyl salicylate's classification as a non-sensitizer (SI < 1.8), validated across multiple interlaboratory studies [4][5]. This safety classification provides a foundation for regulatory documentation and consumer safety assessments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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